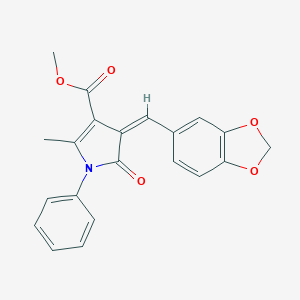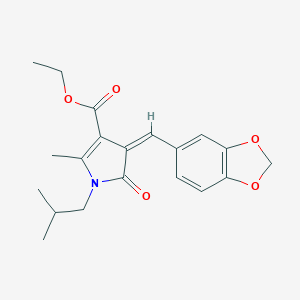![molecular formula C18H18FN3O2S B299098 (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299098.png)
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been shown to possess significant biological activity.
Mechanism of Action
The mechanism of action of (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the inhibition of various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. This compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. It also inhibits angiogenesis by downregulating VEGF and MMP-9 expression. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its high potency and selectivity. This compound has been shown to have significant biological activity at low concentrations. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular disease and metabolic disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Finally, the development of novel derivatives of this compound with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
Synthesis Methods
The synthesis of (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 2-(4-fluoroanilino)-1,3-thiazol-4-one with diethyl fumarate and triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is purified by column chromatography to obtain the desired compound.
Scientific Research Applications
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, this compound has been shown to have neuroprotective effects and can improve cognitive function.
properties
Product Name |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C18H18FN3O2S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H18FN3O2S/c1-3-22(4-2)16-10-9-14(24-16)11-15-17(23)21-18(25-15)20-13-7-5-12(19)6-8-13/h5-11H,3-4H2,1-2H3,(H,20,21,23)/b15-11- |
InChI Key |
VGLVBXUMPRBHRQ-PTNGSMBKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)


![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)
![methyl (4Z)-1-(4-bromophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299023.png)

![methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299027.png)

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![ethyl 5-(4-fluorophenyl)-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299034.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)
![methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299038.png)